tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, iodination, and subsequent functionalization to introduce the azetidine and tert-butyl ester groups. Common reagents used in these steps include iodine, tert-butyl bromoacetate, and various catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: The amino group can participate in coupling reactions to form new bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom can yield various derivatives with different functional groups, while coupling reactions can produce complex molecules with extended aromatic systems .
Scientific Research Applications
Tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anticancer and antiviral properties.
Chemical Biology: The compound serves as a tool for studying biological pathways and molecular interactions.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-((4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
- Tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the azetidine ring.
Properties
Molecular Formula |
C14H18IN5O2 |
---|---|
Molecular Weight |
415.23 g/mol |
IUPAC Name |
tert-butyl 3-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H18IN5O2/c1-14(2,3)22-13(21)19-4-8(5-19)20-6-9(15)10-11(16)17-7-18-12(10)20/h6-8H,4-5H2,1-3H3,(H2,16,17,18) |
InChI Key |
AAAGPBPQCFWEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C3=C(N=CN=C32)N)I |
Origin of Product |
United States |
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